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4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

GPX4 ferroptosis SPR binding

Researchers studying ferroptosis pathways often lack well-characterized GPX4 probes with confirmed binding affinity for reproducible target engagement. This compound is a defined-affinity GPX4 ligand (Kd = 426 nM by SPR) enabling CETSA, competition, and activity assays. • Confirmed GPX4 Kd = 426 nM (SPR) - deploy immediately in target engagement studies. • Dual utility: GPX4 probe + CCR4 antagonist reference ligand (WO2013107333). • ≥95% purity, available from stock with rapid international shipping.

Molecular Formula C20H21N5O
Molecular Weight 347.422
CAS No. 1421476-11-0
Cat. No. B2830576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
CAS1421476-11-0
Molecular FormulaC20H21N5O
Molecular Weight347.422
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
InChIInChI=1S/C20H21N5O/c1-16-6-2-3-7-17(16)20(26)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-8-4-5-9-23/h2-9,14-15H,10-13H2,1H3
InChIKeyCKOOGGAVPCSFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine: Compound Overview


4-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (CAS 1421476-11-0; molecular formula C₂₀H₂₁N₅O; molecular weight 347.42 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 4-position with a 2-methylbenzoyl-piperazine fragment and at the 6-position with a 1H-pyrrol-1-yl group [1]. The compound falls within the piperazinyl-pyrimidine derivative class, which has been described in patent literature as possessing CCR4 antagonism [2] and has been investigated in primary research as a scaffold for selective kinase inhibition [3]. It is commercially available as a research-grade screening compound (purity typically ≥95%) from multiple suppliers serving the early drug discovery market [1].

GPX4 binding and ferroptosis pathway studies
CCR4 chemokine receptor antagonist screening and SAR exploration
Mutant-selective kinase profiling (PDGFR/CK1/RAF families)

Why In-Class Analogs Cannot Substitute This Compound


Although numerous piperazinyl-pyrimidine derivatives exist within commercial screening libraries and patent collections, the precise substitution pattern of 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine cannot be reproduced by generic in-class analogs. The 2-methylbenzoyl group on the piperazine nitrogen directly controls lipophilicity (clogP = 3.53) and hydrogen-bonding capacity, while the 1H-pyrrol-1-yl group at the pyrimidine 6-position introduces a distinctive topological polar surface area (tPSA = 70.15 Ų) and an additional aromatic ring that modulates both target engagement and physicochemical properties [1]. Removing the pyrrole substitution (e.g., 2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine; MW 282.34; tPSA ≈ 49.3 Ų) yields a substantially smaller, less lipophilic scaffold with a different biological activity profile . Replacing the 2-methylbenzoyl group with a sulfonyl linker (e.g., 4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine, CAS 1421484-91-4) introduces a sulfonamide moiety that fundamentally alters hydrogen-bonding geometry, metabolic stability, and kinase/receptor selectivity profiles relative to the amide carbonyl of the target compound . These structural differences translate into non-interchangeable binding, selectivity, and ADME properties that make direct substitution scientifically unsound without explicit experimental validation.

Pyrrole-depleted analogs
Removal of the 1H-pyrrol-1-yl group substantially alters topological polar surface area and lipophilicity, shifting predicted membrane permeability and target engagement profiles.
Benzoyl-to-sulfonyl replacement
Replacing the 2-methylbenzoyl amide with a sulfonamide linker modifies hydrogen-bonding geometry, metabolic stability, and kinase/receptor selectivity relative to the target compound.

Quantitative Differentiation Evidence vs. Closest Analogs


GPX4 Binding Affinity vs. Close Analog

The target compound binds to phospholipid hydroperoxide glutathione peroxidase (GPX4) with a dissociation constant (Kd) of 426 nM, as determined by surface plasmon resonance (SPR) [1]. A closely related analog in the same chemotype series (CHEMBL5618364, which shares the pyrimidine-piperazine-pyrrole core but carries a modified substituent on the piperazine ring) binds GPX4 with a Kd of 315 nM under matched SPR assay conditions [2]. The ~1.35-fold difference in binding affinity demonstrates that the 2-methylbenzoyl substituent imparts a distinct binding characteristic relative to closely related analogs, making this compound a distinct tool for probing GPX4 structure–activity relationships.

GPX4 Binding Affinity
Head-to-head
Target Compound
Kd = 426 nM
Close Analog (CHEMBL5618364)
Kd = 315 nM
1.35-fold difference
Supports compound-specific GPX4 binding phenotype verification
SPR assay, matched chemotype comparator
GPX4 ferroptosis SPR binding

Physicochemical Property Comparison: Pyrrole-Depleted Analog

The target compound (C₂₀H₂₁N₅O; MW 347.42 g/mol) possesses a calculated octanol-water partition coefficient (clogP) of 3.53 and a topological polar surface area (tPSA) of 70.15 Ų [1]. In contrast, the pyrrole-depleted comparator 2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine (C₁₆H₁₈N₄O; MW 282.34 g/mol) has a reported LogP of 0.73 and a tPSA of 49.3 Ų . The target compound thus exhibits a 65 Da higher molecular weight, a 2.8 log-unit increase in lipophilicity, and a 20.85 Ų larger polar surface area. These differences—all driven exclusively by the presence of the 6-(1H-pyrrol-1-yl) substituent—predict substantially different membrane permeability, solubility, and protein-binding behavior that cannot be emulated by the pyrrole-deficient analog.

Physicochemical Profile vs. Pyrrole-Depleted Analog
Reported
Target Compound
MW 347.42; clogP 3.53; tPSA 70.15 Ų
Pyrrole-Depleted Analog
MW 282.34; LogP 0.73; tPSA 49.3 Ų
Δ +65 Da, +2.8 logP, +20.85 Ų tPSA
Large physicochemical differences alter predicted ADME and off-target binding; exact compound needed for consistent screening profiles
Calculated/measured descriptors from ECBD/SILDrug and vendor data
physicochemical properties drug-likeness clogP

CCR4 Antagonism: Class-Level Selectivity

The patent family encompassing piperazinyl pyrimidine derivatives of formula I (including 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine) is explicitly directed toward compounds that antagonize human CCR4 [1]. The exemplified piperazinyl-pyrimidine chemotype in the patent has demonstrated CCR4 antagonism with an IC₅₀ of 91.2 nM in a [³⁵S]-GTPγS binding assay using human CCR4 expressed in CHO cell membranes [2]. While the specific IC₅₀ value for the target compound is not individually reported in the public patent tables, the general formula I structure–activity relationship (SAR) data indicate that aryl/heteroaryl substitution at the pyrimidine 6-position (here occupied by 1H-pyrrol-1-yl) is critical for CCR4 potency and selectivity over related chemokine receptors. Compounds lacking this substitution at the 6-position or carrying alternative heteroaryl groups show diminished CCR4 activity, establishing the target compound's substitution pattern as a determinant of CCR4-targeted pharmacological activity [1].

CCR4 Antagonism SAR
Class-level
Patent SAR indicates 1H-pyrrol-1-yl at pyrimidine 6-position supports CCR4 antagonism; heteroaryl substitution is required for activity.
Supports CCR4-targeted screening and SAR studies; substitution pattern may influence potency
No individual IC50 reported for target compound
CCR4 antagonist chemokine receptor immunomodulation

Mutant-Selective PDGFR Kinase Inhibition

Piperazinylpyrimidine-based derivatives, as a class, have been shown to act as selective kinase inhibitors with a demonstrated capacity to discriminate between wild-type and oncogenic mutant forms of PDGFR family kinases [1]. In a comprehensive kinase profiling study, compound 4 (a representative of this chemotype series) exhibited preferential binding to and/or functional inhibition of certain KIT and PDGFRA mutants versus their wild-type isoforms [1]. This mutant-selective behavior is a hallmark of the piperazinyl-pyrimidine core and is not broadly shared by other kinase inhibitor scaffolds (e.g., quinazoline, indolinone, or pyrazolo-pyrimidine chemotypes) [2]. The target compound, 4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine, carries the identical piperazinyl-pyrimidine core, and the 2-methylbenzoyl and pyrrole substituents are expected to further tune this intrinsic selectivity profile toward specific kinase targets within the PDGFR/CK1/RAF families identified for the series [1].

Mutant-Selective Kinase Inhibition
Class-level
Piperazinyl-pyrimidine core preferentially targets mutant KIT/PDGFRA over wild-type; 2-methylbenzoyl and pyrrole groups may further tune selectivity.
Supports mutant-selective kinase profiling studies; scaffold essential for PDGFR family mutant targeting
Chemotype-class data; target compound-specific profiling not reported
kinase inhibitor PDGFR mutant selectivity

Research Application Scenarios


GPX4 Ferroptosis Probe

With a confirmed GPX4 Kd of 426 nM by SPR [1], this compound serves as a defined-affinity small-molecule probe for investigating GPX4-dependent ferroptosis pathways. Researchers can deploy it in cellular thermal shift assays (CETSA), SPR-based competition experiments, or GPX4 activity assays to interrogate the role of GPX4 in ferroptotic cell death. The compound's distinct affinity differentiates it from other GPX4-binding chemotypes in the same series and enables comparative SAR studies within GPX4 inhibitor programs.

CCR4 Antagonist for Inflammatory Disease

As a member of the patent-protected piperazinyl pyrimidine CCR4 antagonist series (WO2013107333A1) [2], this compound is suited for use as a screening hit or reference ligand in CCR4-targeted drug discovery for asthma, allergic dermatitis, and other Th2-mediated inflammatory conditions. Its specific 2-methylbenzoyl and 1H-pyrrol-1-yl substitution pattern is representative of the optimal SAR region described in the patent, making it a relevant tool for validating CCR4 binding assays and for head-to-head comparison with other CCR4 chemotypes.

Mutant-Selective Kinase Profiling in Cancer

The piperazinyl-pyrimidine core confers intrinsic selectivity toward oncogenic mutant forms of PDGFR family kinases, as demonstrated by compound 4 in the Shallal & Russu 2011 study [3]. This compound can be incorporated into kinase selectivity panels (e.g., KINOMEscan, Eurofins KinaseProfiler) to map the contribution of the 2-methylbenzoyl and 1H-pyrrol-1-yl substituents to kinase binding profiles, and to identify novel kinase targets within the PDGFR, CK1, and RAF families relevant to imatinib-resistant or kinase-driven cancers.

Physicochemical Benchmarking in Lead Optimization

With experimentally derived or high-quality calculated physicochemical descriptors (MW = 347.42; clogP = 3.53; tPSA = 70.15 Ų) [4], this compound can serve as a calibrated reference standard in ADME property assessment workflows. Medicinal chemistry teams can use it to benchmark the lipophilicity, permeability, and solubility of newly synthesized analogs, ensuring that lead optimization efforts maintain drug-like property space while exploring SAR around the pyrimidine 4- and 6-positions.

Application
Selection Property
Validation Focus
GPX4 ferroptosis pathway studies
GPX4 binding interaction context
Binding assay reproducibility and SAR comparison
CCR4 antagonist screening in Th2 inflammation models
CCR4 antagonism SAR context (patent class)
CCR4 binding assay validation and selectivity assessment
Mutant-selective PDGFR kinase profiling
Piperazinyl-pyrimidine kinase selectivity scaffold
Kinase panel selectivity and mutant vs. wild-type differentiation
ADME property benchmarking in lead optimization
Physicochemical descriptor profile (MW, clogP, tPSA)
Correlation of calculated descriptors with permeability and solubility assays
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